5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Research has demonstrated the versatility of oxazole derivatives in synthetic chemistry, leading to the development of compounds with potential anticancer activities and materials with special properties. For instance, the synthesis of functionally substituted isoxazoles, including derivatives of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, has been explored for their potential applications in medicinal chemistry and material science (Potkin, Petkevich, & Zalesskaya, 2009). Similarly, the development of novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles has shown significant anticancer activity, emphasizing the role of oxazole derivatives in the search for new therapeutic agents (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Corrosion Inhibition
Oxazole derivatives have also found applications as corrosion inhibitors, a critical area in materials science. Research on pyranopyrazole derivatives, including oxazole-4-carbonitrile compounds, has shown promising results in protecting metals against corrosion, particularly in acidic environments. This highlights the potential of these compounds in industrial applications where corrosion resistance is crucial (Yadav, Gope, Kumari, & Yadav, 2016).
Advanced Materials
The structural and optical properties of oxazole derivatives have been explored for their potential in creating advanced materials. Investigations into the nonlinear optical behavior of oxazolone derivatives, for example, have revealed their promise in applications requiring materials with special optical properties, such as in photonics and optoelectronics (Murthy et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3-oxazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDOLGYHEOZIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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